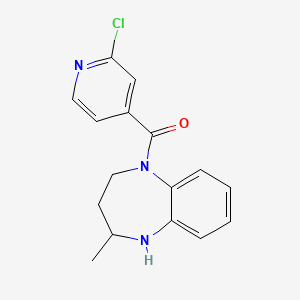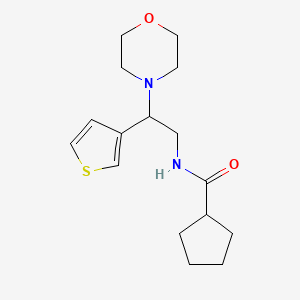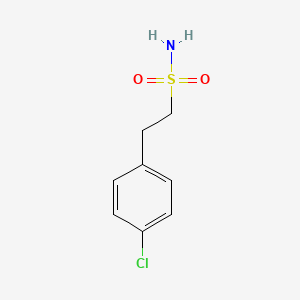
1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea, also known as triflumuron, is a benzoylurea insecticide that is widely used in agriculture to control insect pests. It belongs to the class of chitin synthesis inhibitors (CSI) which disrupt the insect's ability to produce chitin, a vital component of the insect's exoskeleton.
Mécanisme D'action
Triflumuron acts by inhibiting the synthesis of chitin in the insect's exoskeleton, which leads to the death of the insect. Chitin is a vital component of the insect's exoskeleton and is essential for the insect's survival. Triflumuron disrupts the insect's ability to produce chitin, leading to the death of the insect.
Biochemical and Physiological Effects:
Triflumuron has been found to have no significant impact on non-target organisms, including mammals, birds, and fish. It is highly specific to insects and has a low toxicity to mammals. Triflumuron has been found to be non-toxic to honeybees and other beneficial insects, making it an ideal insecticide for use in integrated pest management programs.
Avantages Et Limitations Des Expériences En Laboratoire
Triflumuron has several advantages for use in lab experiments. It is highly specific to insects, making it an ideal insecticide for use in studying insect physiology and behavior. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea is that it has a relatively short half-life in the environment, which may limit its effectiveness in controlling insect pests in the field.
Orientations Futures
There are several future directions for research on 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea. One area of research is the development of new formulations of 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea that can increase its effectiveness in controlling insect pests. Another area of research is the study of the impact of 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea on non-target organisms, including soil microorganisms and aquatic organisms. Additionally, research is needed to investigate the potential use of 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea in integrated pest management programs and its effectiveness in controlling insect pests in the field.
Conclusion:
Triflumuron is a highly effective insecticide that has been extensively studied for its insecticidal properties. It acts by inhibiting the synthesis of chitin in the insect's exoskeleton, leading to the death of the insect. Triflumuron has several advantages for use in lab experiments, including its specificity to insects and ease of synthesis. However, further research is needed to investigate its impact on non-target organisms and its effectiveness in controlling insect pests in the field.
Méthodes De Synthèse
Triflumuron can be synthesized via the reaction of 3-chloroaniline with 2,2,2-trifluoroethyl isocyanate followed by the reaction with phosgene. The resulting product is then treated with potassium hydroxide to form 1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea. The synthesis method is relatively simple and cost-effective.
Applications De Recherche Scientifique
Triflumuron has been extensively studied for its insecticidal properties and its potential use in controlling insect pests. It has been found to be effective against a wide range of insect pests, including the cotton bollworm, diamondback moth, and the Colorado potato beetle. Triflumuron has also been used in the control of mosquito larvae, fleas, and ticks.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c10-6-2-1-3-7(4-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDJYCIRMXHLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2741515.png)
![4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2741516.png)


![8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2741521.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2741523.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2741526.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2741529.png)
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2741532.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741535.png)
